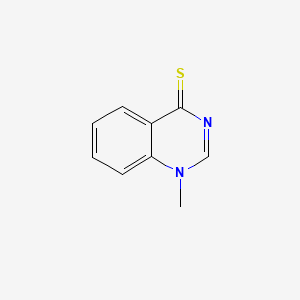

1-Methyl-4(1H)-quinazolinethione

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methylquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c1-11-6-10-9(12)7-4-2-3-5-8(7)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCRNISFVVBALE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=S)C2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238167 | |

| Record name | 1-Methyl-4(1H)-quinazolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90418-00-1 | |

| Record name | 1-Methyl-4(1H)-quinazolinethione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090418001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC94560 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-4(1H)-quinazolinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-4(1H)-QUINAZOLINETHIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4WN7EEB95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Methyl 4 1h Quinazolinethione and Analogous N Methylated Quinazolinethiones

4 Catalyst-Mediated Cyclization and Reductive Amination Pathways

Catalyst-mediated reactions offer efficient and selective routes to N-methylated quinazolinethiones. These methods often involve the formation of the quinazoline ring followed by N-methylation, or the use of N-methylated precursors in the cyclization step. Reductive amination is a particularly powerful tool for introducing the N-methyl group. nih.govmasterorganicchemistry.com

Generally, the synthesis of N-methylated amines, a class of compounds crucial for their biological and pharmaceutical properties, can be achieved through reductive amination reactions. nih.govrsc.org These reactions typically involve the condensation of an amine with a carbonyl compound (like formaldehyde (B43269) to introduce a methyl group) to form an imine or enamine intermediate, which is then reduced. semanticscholar.org While traditional methods often require high-pressure hydrogen or stoichiometric reducing agents, modern protocols utilize more convenient reagents like paraformaldehyde in the presence of a catalyst. nih.govmasterorganicchemistry.com Iron-based catalysts, for instance, have been employed for the chemoselective N-methylation of nitroarenes, which are reduced in situ to amines and subsequently methylated. nih.govresearchgate.net This approach is valuable for its tolerance of various sensitive functional groups. nih.gov

An Ir-catalyzed tandem reaction has been reported for the three-component coupling of carbonyl compounds, amines, and methanol, which serves as both the solvent and the methylating agent, to produce N-methylated tertiary amines. rsc.org Such catalytic systems demonstrate the potential for direct, one-pot syntheses of N-methylated heterocycles from simple precursors.

In the context of quinazolinethiones, a plausible pathway involves the synthesis of a 4(3H)-quinazolinethione precursor followed by a reductive amination step to install the methyl group at the N-1 position. Alternatively, a precursor such as N-methyl-2-aminobenzonitrile or N-methylisatoic anhydride (B1165640) could undergo cyclization with a thiocarbonyl source.

Table 1: Examples of Reductive Amination for N-Methylation

| Amine Substrate | Methylating Agent | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

| Primary/Secondary Amine | Formaldehyde | Sodium Triacetoxyborohydride | N-Methylated Amine | High | masterorganicchemistry.com |

| Nitroarene | Paraformaldehyde | Iron Oxide-based Nanocatalyst | N,N-Dimethylamine | Up to 94% | nih.gov |

| Amine | Methanol | Iridium Catalyst | N-Methylated Tertiary Amine | Good | rsc.org |

Chemical Reactivity and Transformations of 1 Methyl 4 1h Quinazolinethione

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety of the Quinazolinethione Ring

Electrophilic aromatic substitution reactions involve the attack of an electrophile on an aromatic ring, leading to the replacement of a hydrogen atom. byjus.commasterorganicchemistry.com In substituted benzene rings, the position of substitution is directed by the electronic properties of the existing substituents. libretexts.orgmsu.edu Activating groups, which donate electron density to the ring, direct incoming electrophiles to the ortho and para positions, while deactivating groups, which withdraw electron density, direct them to the meta position. msu.edumasterorganicchemistry.com

Nucleophilic Displacement Reactions at the Thione Carbon and Other Electrophilic Centers

The quinazoline (B50416) ring system, particularly when substituted with electron-withdrawing groups or good leaving groups, is susceptible to nucleophilic attack. mdpi.commdpi.com In 1-methyl-4(1H)-quinazolinethione, the thione carbon atom is an electrophilic center. However, a more common site for nucleophilic displacement in related quinazoline structures is the C4 position, especially when it bears a leaving group like a chlorine atom. mdpi.com

Studies on analogous 4-chloroquinazolines demonstrate that various nucleophiles, including amines, can readily displace the chlorine atom at the C4 position. mdpi.commdpi.com This high reactivity at the C4 position is a well-documented characteristic of the quinazoline ring system. thieme-connect.de

While direct nucleophilic displacement at the thione carbon of this compound is less common, the thione group can be converted to a more reactive species. For instance, S-alkylation of the thiocarbonyl group creates a good leaving group, facilitating subsequent nucleophilic substitution at that position.

Oxidative Transformations of the Thiocarbonyl Group to Oxygenated Species (e.g., Sulfoxides and Sulfones)

The thiocarbonyl group of this compound is susceptible to oxidation. Oxidation can lead to the formation of the corresponding sulfoxides and sulfones. byu.edu The oxidation of thioethers of quinazolines has been shown to yield the corresponding oxo derivatives. byu.edu For instance, the oxidation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones can result in the formation of quinazoline-2,4(1H,3H)-diones. scispace.comresearchgate.net Various oxidizing agents can be employed for this transformation, including hydrogen peroxide, peroxy acids, potassium permanganate, and others. scispace.com The specific product obtained often depends on the oxidant used and the reaction conditions.

Alkylation and Acylation Reactions at Nitrogen and Sulfur Centers

Alkylation and acylation are fundamental transformations for modifying the structure and reactivity of this compound. These reactions can occur at both the nitrogen and sulfur atoms, depending on the reaction conditions and the nature of the electrophile.

Treatment of 4(3H)-quinazolinethione with dimethyl sulfate (B86663) has been shown to yield the 1-methyl derivative, indicating N-alkylation. byu.edu In general, alkylation of quinazolinone systems can occur at different nitrogen atoms, and in some cases, dialkylation is observed. nih.gov

The sulfur atom of the thione group is also a nucleophilic center and can undergo S-alkylation. For example, treatment of 4-chloroquinoline-2-thione with alkylating agents like dimethyl sulfate or ethyl iodide results in the formation of 2-alkylthio-4-chloro-8-methylquinolines. mdpi.com This S-alkylation is a key step in many synthetic routes, as the resulting alkylthio group can act as a good leaving group in subsequent nucleophilic substitution reactions. google.com

Acylation reactions, using reagents like acyl chlorides, can also occur at the nitrogen or sulfur centers, leading to the formation of N-acyl or S-acyl derivatives, respectively. lookchem.com

Cycloaddition and Annulation Reactions for the Formation of Novel Fused Heterocycles

Cycloaddition and annulation reactions are powerful tools for constructing complex heterocyclic systems from simpler precursors. chim.itbeilstein-journals.org this compound serves as a valuable building block in these reactions, leading to the synthesis of novel fused heterocycles with potential biological activities.

Synthesis of Thiazole- and Tetrazino-Fused Systems

The reaction of quinazolinethione derivatives with appropriate reagents can lead to the formation of thiazole-fused systems. nih.govnih.govresearchgate.net For instance, the reaction of a quinazolinethione derivative with halogenated compounds can yield thiazoloquinazolines. nih.gov The synthesis of thiazole-fused quinazolinones has been achieved through intramolecular C-S bond formation. nih.gov

Furthermore, quinazolinethione derivatives can be used to synthesize tetrazino-fused systems. scispace.com For example, a thiosemicarbazide (B42300) derivative of quinazoline can undergo oxidative cyclization to yield a nih.govresearchgate.netscispace.comtandfonline.comtetrazino[1,6-c]quinazoline thione derivative. scirp.orgscirp.org

Ring Opening and Recyclization Pathways

The quinazoline core of this compound, while possessing aromatic character, is susceptible to certain nucleophilic attacks that can lead to the cleavage of the heterocyclic ring. Subsequent intramolecular reactions can then result in the formation of new heterocyclic systems, a process known as ring opening and recyclization. These transformations provide a synthetic route to novel heterocyclic structures that may not be readily accessible through other means.

One of the key proposed pathways for the recyclization of quinazoline derivatives involves the initial opening of the pyrimidine (B1678525) ring, followed by re-closure into a different heterocyclic system. Research into the chemistry of related N-heterocyclic carbenes has provided insight into such rearrangements. For instance, the reaction of indazol-3-ylidenes with carbon disulfide leads to the formation of quinazoline-2,4(1H,3H)-dithiones. clockss.org The proposed mechanism for this transformation involves a critical final step where a 4-imino-1H-benzo[d] lmaleidykla.ltacs.orgthiazine-2(4H)-thione isomerizes into the more thermodynamically stable quinazoline-2,4(1H,3H)-dithione. clockss.org This documented isomerization suggests a plausible pathway for the recyclization of quinazoline-4-thiones.

In the case of this compound, a hypothetical ring-opening event could be initiated by a strong nucleophile attacking the C2 position. This would disrupt the aromaticity and lead to a transient open-chain intermediate. This intermediate could then undergo recyclization.

A significant example of a related transformation is the Dimroth rearrangement, which is well-documented for various N-heterocyclic systems. While not directly reported for this compound itself, the principles of this rearrangement are applicable. The Dimroth rearrangement typically involves the ring opening of a heterocyclic system by a nucleophile (often hydroxide (B78521) or an amine), followed by rotation of the side chain and subsequent ring closure to form an isomer.

For this compound, treatment with a strong base could potentially lead to the opening of the pyrimidine ring between the N1 and C2 positions. The resulting intermediate could then recyclize.

While specific studies on the ring opening and recyclization of this compound are not extensively documented, the known reactivity of the quinazoline scaffold and related heterocyclic systems allows for the postulation of such pathways. These transformations are of significant interest in synthetic chemistry for the generation of diverse heterocyclic libraries.

Table of Plausible Ring Transformation:

The following table outlines a plausible isomerization pathway analogous to transformations observed in related heterocyclic systems. clockss.org

| Starting Material | Intermediate | Product | Conditions |

| 4-Imino-1H-benzo[d] lmaleidykla.ltacs.orgthiazine-2(4H)-thione derivative | Open-chain intermediate | Quinazoline-2,4(1H,3H)-dithione derivative | Warming of the solid or in solution, or in the presence of a base. clockss.org |

Advanced Spectroscopic Characterization Methodologies for 1 Methyl 4 1h Quinazolinethione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 1-Methyl-4(1H)-quinazolinethione in solution. encyclopedia.pub A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provides a complete picture of the proton and carbon environments and their connectivities. researchgate.netmdpi.com

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals include those for the methyl group protons, typically appearing as a singlet, and the aromatic protons of the quinazoline (B50416) ring system, which exhibit characteristic splitting patterns (doublets, triplets, or multiplets) based on their coupling with adjacent protons. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. researchgate.net Signals for the methyl carbon, the aromatic carbons, and the thione (C=S) carbon are observed at distinct chemical shifts. The chemical shift of the C4 carbon is particularly indicative of the thione tautomer.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| N1-CH₃ | ~3.5-4.0 (s) | ~35-40 | C2, C8a |

| H2 | ~8.0-8.5 (s) | ~145-150 | C4, C8a |

| H5 | ~7.5-8.0 (d) | ~125-130 | C4, C7, C8a |

| H6 | ~7.2-7.7 (t) | ~125-130 | C4a, C8 |

| H7 | ~7.2-7.7 (t) | ~125-130 | C5, C8a |

| H8 | ~8.0-8.5 (d) | ~115-120 | C4a, C6 |

| C4 | - | ~180-185 | H2, H5 |

| C4a | - | ~130-135 | H5, H8 |

| C8a | - | ~140-145 | H2, H5, N1-CH₃ |

Note: The chemical shift values are approximate and can vary based on the solvent and experimental conditions. s = singlet, d = doublet, t = triplet.

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable information about the functional groups present in this compound. nih.gov These two methods are complementary, as some molecular vibrations may be more prominent in one technique than the other. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups by detecting their characteristic vibrational frequencies. For this compound, key absorption bands include:

C-H stretching: Aromatic and methyl C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

C=N and C=C stretching: The stretching vibrations of the quinazoline ring system appear in the 1650-1450 cm⁻¹ region.

Thioamide band: A significant band associated with the C=S stretching vibration is expected in the 1200-1050 cm⁻¹ region. This band is crucial for confirming the presence of the thione functional group.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. researchgate.netljmu.ac.uk It is particularly sensitive to non-polar bonds and symmetric vibrations. researchgate.net For this compound, Raman spectroscopy can be used to confirm the vibrations of the aromatic ring system and the C=S bond. The combination of IR and Raman data provides a more complete vibrational profile of the molecule. nih.gov

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | 3100-3000 | Stretching |

| Methyl C-H | 3000-2850 | 3000-2850 | Stretching |

| C=N / C=C | 1650-1450 | 1650-1450 | Ring Stretching |

| C=S (Thione) | 1200-1050 | 1200-1050 | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. ubbcluj.roelte.hu The absorption of UV or visible light promotes electrons from lower energy occupied orbitals to higher energy unoccupied orbitals. libretexts.org

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* and n → π* transitions. uzh.ch

π → π transitions:* These high-energy transitions occur within the conjugated π-system of the quinazoline ring and result in strong absorption bands, typically in the shorter wavelength UV region. uzh.ch

n → π transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the sulfur or nitrogen atoms) to an anti-bonding π* orbital. uzh.ch These transitions result in weaker absorption bands at longer wavelengths.

The position and intensity of these absorption bands are sensitive to the extent of conjugation in the molecule and the solvent polarity.

Interactive Data Table: Expected UV-Vis Absorption Data for this compound

| Transition Type | Approximate λmax (nm) | Molar Absorptivity (ε) | Orbital Origin |

| π → π | 200-280 | High | Aromatic ring system |

| π → π | 280-350 | Moderate | Extended conjugation |

| n → π* | >350 | Low | S and N lone pairs |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the precise molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. savemyexams.com

Upon ionization in the mass spectrometer, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound. chemguide.co.uk High-resolution mass spectrometry can provide a highly accurate mass measurement, allowing for the determination of the elemental composition.

The molecular ion can undergo fragmentation, breaking into smaller, characteristic fragment ions. libretexts.org The analysis of these fragmentation patterns provides valuable structural information. nih.govresearchgate.net For this compound, expected fragmentation pathways could include the loss of the methyl group, cleavage of the quinazoline ring, and elimination of sulfur-containing fragments.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| 176 | [M]⁺ | - |

| 161 | [M - CH₃]⁺ | CH₃ |

| 144 | [M - S]⁺ | S |

| 133 | [M - CH₃ - CO]⁺ | CH₃, CO |

| 119 | [C₈H₅N₂]⁺ | CH₃S |

Application of Advanced Spectroscopic Probes for Probing Tautomeric Equilibria and Intramolecular Dynamics

The quinazoline ring system can potentially exist in different tautomeric forms. Spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, are crucial for investigating tautomeric equilibria. encyclopedia.pubnih.gov In the case of this compound, the primary equilibrium to consider would be between the thione and thiol tautomers.

NMR Spectroscopy: The chemical shifts of specific protons and carbons are sensitive to the tautomeric form. For instance, the chemical shift of the C4 carbon would differ significantly between the thione (C=S) and thiol (C-S) forms. Variable temperature NMR studies can also provide insights into the dynamics of tautomeric exchange. encyclopedia.pub

UV-Vis Spectroscopy: The electronic absorption spectra of different tautomers are distinct. researchgate.net By analyzing the UV-Vis spectrum under different solvent conditions or pH, it is possible to determine the predominant tautomeric form and to study the factors influencing the equilibrium. researchgate.net Computational studies can complement experimental data by predicting the relative stabilities and spectroscopic properties of the different tautomers. nih.gov

Computational and Theoretical Investigations of 1 Methyl 4 1h Quinazolinethione

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 1-Methyl-4(1H)-quinazolinethione, DFT calculations, particularly using functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to determine its ground-state electronic structure and optimized molecular geometry. researchgate.net

Geometry optimization calculations predict the most stable three-dimensional arrangement of atoms in the molecule by minimizing its energy. These calculations provide key information on bond lengths, bond angles, and dihedral angles. For quinazoline (B50416) derivatives, DFT has been successfully used to obtain optimized geometries that are in good agreement with experimental data where available. researchgate.netnih.gov

Furthermore, DFT is used to calculate the vibrational frequencies of the molecule. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions. The calculated vibrational spectrum can be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to aid in the assignment of spectral bands. nih.govresearchgate.net For related quinolone derivatives, DFT calculations have shown a comparable agreement between computed and experimental frequencies. nih.gov

Table 1: Representative Theoretical Vibrational Frequencies for a Quinazolinone Derivative (Note: Data for a related quinazolinone derivative is presented as specific data for this compound is not readily available in the literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3450 |

| C=O Stretch | 1680 |

| C=N Stretch | 1610 |

| Aromatic C-H Stretch | 3100-3000 |

| CH₃ Asymmetric Stretch | 2980 |

| CH₃ Symmetric Stretch | 2900 |

This table is illustrative and based on general values for similar compounds. Actual values for this compound would require specific calculations.

Quantum Chemical Descriptors and Molecular Orbital Analysis

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its various chemical properties and reactivity. ufv.br These descriptors are invaluable in understanding the behavior of molecules in chemical reactions and for developing quantitative structure-activity relationships (QSAR).

Key descriptors for this compound include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. mdpi.com The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. mdpi.comnih.gov

Ionization Energy (I): The energy required to remove an electron from the molecule in its gaseous state, which can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to the molecule in its gaseous state, which can be approximated as A ≈ -ELUMO.

Hardness (η) and Softness (S): Hardness (η = (I - A)/2) is a measure of the molecule's resistance to changes in its electron distribution. Softness (S = 1/η) is the reciprocal of hardness.

Table 2: Calculated Quantum Chemical Descriptors for a Related Quinazolinone Derivative (Note: Specific data for this compound is not readily available. Data presented is for a representative quinazolinone derivative.)

| Descriptor | Value |

| EHOMO (eV) | -6.5 |

| ELUMO (eV) | -1.8 |

| HOMO-LUMO Gap (ΔE) (eV) | 4.7 |

| Dipole Moment (Debye) | 3.2 |

| Ionization Energy (I) (eV) | 6.5 |

| Electron Affinity (A) (eV) | 1.8 |

| Hardness (η) | 2.35 |

These values are illustrative and would need to be calculated specifically for this compound.

Theoretical Exploration of Tautomeric Forms and Energetic Preferences (Thione vs. Thiol Tautomers)

The quinazolinethione scaffold can exist in two tautomeric forms: the thione form (containing a C=S bond and an N-H bond) and the thiol form (containing a C=N bond and an S-H bond). The equilibrium between these two forms is a critical aspect of the molecule's chemistry.

Computational methods, particularly DFT, are highly effective in exploring the relative stabilities of these tautomers. sonar.ch By calculating the total electronic energies of both the thione and thiol forms, the energetic preference can be determined. In many heterocyclic thione systems, the thione tautomer is found to be the more stable form in the gas phase. sonar.chsemanticscholar.org Solvent effects can also be modeled using methods like the Polarizable Continuum Model (PCM) to understand how the tautomeric equilibrium might shift in different environments. researchgate.net Theoretical studies on related 1,2,4-triazole-3-thione systems have shown the thione form to be the predominant species. sonar.ch

Table 3: Theoretical Relative Energies of Thione and Thiol Tautomers (Note: This table illustrates the expected outcome based on similar systems, as specific data for this compound is not available.)

| Tautomer | Relative Energy (kcal/mol) |

| Thione | 0.0 (Reference) |

| Thiol | > 5.0 |

A positive relative energy for the thiol form indicates it is less stable than the thione form.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Stability

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. sapub.org MD simulations model the movements of atoms in a molecule by solving Newton's equations of motion.

For this compound, MD simulations can be used to:

Explore Conformational Space: Identify the different accessible conformations of the molecule and their relative populations.

Assess Dynamic Stability: Analyze the fluctuations and stability of the molecular structure over time in a simulated environment (e.g., in a solvent box).

Study Intermolecular Interactions: Investigate how the molecule interacts with solvent molecules or other solutes.

MD simulations have been applied to various quinazoline derivatives to understand their stability and interactions within biological systems, such as the binding pocket of a protein. sapub.orgajrconline.orgnih.gov

In-Silico Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can be used to predict the chemical reactivity of this compound and to explore potential reaction pathways. In-silico approaches for reactivity prediction often involve the analysis of the molecule's electronic properties. researchgate.net

Methods for predicting reactivity include:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Fukui Functions: These functions are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks.

Reaction Pathway Modeling: Computational methods can be used to model the transition states and energy barriers of potential reactions, providing insights into reaction mechanisms and feasibility.

For quinazolinone derivatives, in-silico studies have been used to predict their binding affinities and interactions with biological targets. researchgate.netgrafiati.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling based on Computational Parameters

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical reactivity of a series of compounds with their molecular descriptors. mdpi.com These models can be used to predict the reactivity of new, untested compounds.

For a series of quinazolinethione derivatives, a QSRR model could be developed by:

Calculating a set of molecular descriptors (quantum chemical, topological, etc.) for each compound in the series.

Measuring the experimental reactivity of each compound (e.g., reaction rates, equilibrium constants).

Developing a mathematical equation that relates the descriptors to the reactivity using statistical methods like multiple linear regression or machine learning algorithms.

QSAR/QSRR studies have been performed on quinazoline derivatives to predict various biological activities, such as their inhibitory effects on enzymes. mdpi.com

Coordination Chemistry of 1 Methyl 4 1h Quinazolinethione As a Ligand

Principles of Ligand Design for Quinazolinethione Derivatives

The design of ligands based on the quinazolinethione framework is guided by the inherent electronic and structural features of the heterocycle. These ligands are of interest because they contain multiple potential donor atoms, which can lead to the formation of stable metal complexes. researchgate.netresearchgate.net

Key principles in the design and use of quinazolinethione derivatives as ligands include:

Donor Atom Availability : Quinazolinethione derivatives possess several potential coordination sites, primarily the exocyclic sulfur atom of the thione group (C=S) and the heterocyclic nitrogen atoms. The sulfur atom is a soft donor, making it particularly suitable for binding to soft metal ions like Pd(II) and Pt(II).

Chelation : The arrangement of the nitrogen and sulfur atoms allows for the formation of stable five- or six-membered chelate rings upon coordination with a metal ion. researchgate.net This phenomenon, known as the chelate effect, results in significantly greater thermodynamic stability for the resulting complex compared to complexes formed with analogous monodentate ligands. mdpi.com

Substituent Effects : The introduction of substituents onto the quinazoline (B50416) ring can modulate the ligand's electronic and steric properties. A methyl group at the N1 position, as in 1-Methyl-4(1H)-quinazolinethione, can influence the ligand's solubility, steric hindrance around the coordination site, and the electron density of the nearby donor atoms. While the N1 nitrogen itself is typically involved in a double bond within the aromatic system or blocked by the methyl group, this substitution can electronically influence the adjacent C=S bond and the N3 atom, potentially affecting their donor capabilities. In some cases, steric congestion introduced by substituents can hinder complex formation or favor specific coordination geometries. yok.gov.trnih.gov

Tautomerism : Quinazolinethione ligands can exist in thione-thiol tautomeric forms. The equilibrium between these forms can be influenced by the solvent, pH, and the presence of a metal ion. Coordination can occur with either the neutral thione form or the deprotonated thiol form, leading to different types of metal complexes with varied properties.

Synthesis and Spectroscopic Characterization of Metal Complexes Featuring this compound (e.g., Palladium(II) and Platinum(II) Complexes)

The synthesis of metal complexes with this compound would be expected to follow standard procedures for related heterocyclic thione ligands. A common method involves the reaction of the ligand with a metal salt, such as K₂PdCl₄ or K₂PtCl₄, in a suitable solvent like ethanol, methanol, or dimethylformamide (DMF). nih.govajchem-a.com The reaction is often carried out at room temperature or with gentle heating. nih.gov

The resulting complexes are typically characterized by a suite of spectroscopic techniques to confirm their formation and elucidate their structure.

Spectroscopic Characterization Data for Related Thione Complexes

| Technique | Observation for Free Ligand | Expected Change Upon Complexation with Pd(II) or Pt(II) | Reference |

| FT-IR (cm⁻¹) | Strong ν(C=S) band typically around 1100-1200 cm⁻¹. ν(N-H) band if present. | Shift of the ν(C=S) band to a lower frequency, indicating weakening of the bond upon coordination through sulfur. Disappearance or shift of ν(N-H) if deprotonation and N-coordination occurs. Appearance of new bands at lower frequencies (<500 cm⁻¹) corresponding to ν(M-S) and ν(M-N) bonds. | nih.gov |

| ¹H NMR (ppm) | Characteristic signals for aromatic protons and the N-methyl group. | Downfield or upfield shift of proton signals near the coordination site (e.g., protons on the benzene (B151609) ring or the methyl group) due to the influence of the metal ion's electron density and magnetic anisotropy. | mdpi.combeilstein-journals.org |

| UV-Vis | Intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic system and the thione group. | Appearance of new, lower-energy bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center. | ekb.eg |

This table presents typical data based on studies of related quinazolinethione and heterocyclic thione complexes, as specific data for this compound complexes are not widely available.

Elucidation of Coordination Modes and Binding Sites (e.g., Monodentate Sulfur, Bidentate N,S-Chelation)

This compound offers several potential coordination modes, which are determined by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Monodentate Sulfur Coordination : This is a very common coordination mode for heterocyclic thiones. The ligand binds to the metal center exclusively through the exocyclic sulfur atom. This mode is particularly prevalent with soft metal ions like Pd(II) and Pt(II), which have a high affinity for the soft sulfur donor. In such complexes, the ligand acts as a neutral molecule.

Bidentate N,S-Chelation : The ligand can act as a bidentate chelating agent, binding to the metal ion through both the exocyclic sulfur atom and the N3 nitrogen atom. This results in the formation of a stable five-membered chelate ring. This mode often occurs after the deprotonation of the N3-H group (in the parent 4(3H)-quinazolinethione), making the ligand anionic. In this compound, where the N1 position is blocked, chelation would likely involve the N3 and S4 atoms.

Bridging Coordination : In polynuclear complexes, the thione ligand can act as a bridge between two or more metal centers. This can occur, for example, through the sulfur atom binding to two different metals simultaneously.

The specific mode adopted can be confirmed through techniques like X-ray crystallography, which provides definitive information on bond lengths and angles, and IR spectroscopy, where shifts in the C=S and C=N stretching frequencies can indicate which atoms are involved in bonding. researchgate.netresearchgate.net

Theoretical Insights into Metal-Ligand Bonding and Coordination Geometries

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure, bonding, and geometry of metal complexes that may be difficult to characterize experimentally. bendola.commdpi.com For complexes of this compound, DFT studies could provide valuable insights:

Optimized Geometries : Calculations can predict the most stable three-dimensional structure of the complex, including bond lengths and angles. For Pd(II) and Pt(II) complexes, a square planar geometry is commonly predicted and observed, consistent with their d⁸ electron configuration. researchgate.net

Metal-Ligand Bonding Analysis : Theoretical methods can quantify the nature of the metal-ligand bonds. For instance, Natural Bond Orbital (NBO) analysis can describe the donor-acceptor interactions between the ligand's lone pairs (on S and N) and the vacant orbitals of the metal. The calculations can reveal the degree of covalent character in the M-S and M-N bonds.

Frontier Molecular Orbitals (FMOs) : The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. In these complexes, the HOMO is often localized on the ligand, particularly the sulfur atom, while the LUMO is typically centered on the metal d-orbitals. The HOMO-LUMO energy gap is an indicator of the complex's chemical reactivity and kinetic stability. ekb.eg

Vibrational Analysis : DFT can calculate theoretical vibrational frequencies, which can be compared with experimental IR and Raman spectra to aid in the assignment of key vibrational modes, such as the ν(C=S), ν(M-S), and ν(M-N) bands, thus supporting a proposed coordination mode. mdpi.com

Influence of the Thione Moiety on Metal Chelation and Complex Stability

The thione (C=S) group is central to the coordination ability of this compound and plays a decisive role in the stability of its metal complexes.

The Chelate Effect : When the ligand engages in bidentate N,S-chelation, the stability of the resulting complex is significantly enhanced. The chelate effect is primarily an entropic phenomenon. The reaction of a metal ion with one bidentate ligand releases two or more solvent molecules, leading to an increase in the number of free particles in the system and thus a favorable positive change in entropy. mdpi.com This makes the formation of a chelate complex much more thermodynamically favorable than the formation of a similar complex with two monodentate ligands. mdpi.com

The presence of the thione moiety, therefore, not only provides a primary binding site but also enables the formation of highly stable chelate structures, making quinazolinethione derivatives effective and robust ligands in coordination chemistry. researchgate.netwikipedia.orgnih.govnih.govuhcprovider.com

Structure Reactivity Relationships in 1 Methyl 4 1h Quinazolinethione Derivatives

Impact of N1-Methylation on the Chemical Reactivity of the Quinazolinethione Core

The methylation of the quinazoline-4-thione core is a critical structural modification that profoundly impacts its chemical reactivity. The position of methylation, whether at the N1, N3, or S4 atom, is highly dependent on the nature of the alkylating agent, the solvent, and the reaction temperature. researchgate.net This selectivity in methylation directly influences the subsequent chemical behavior of the resulting isomer.

When methylation occurs at the N1 position to form 1-methyl-4(1H)-quinazolinethione, the reactivity of the entire quinazolinethione core is altered compared to its N3-methyl or S-methyl counterparts. The N1-methyl group, being a part of the pyrimidine (B1678525) ring, influences the electron density distribution across the heterocyclic system. This, in turn, affects the nucleophilicity and electrophilicity of different sites within the molecule.

For instance, in reactions involving electrophilic attack, the electron-donating nature of the methyl group at N1 can modulate the reactivity of the exocyclic sulfur atom at the C4 position. Conversely, the N1-methylation can influence the acidity of the proton at the N3 position (in the tautomeric form) or the susceptibility of the C2 position to nucleophilic attack. Studies on related quinazoline (B50416) systems have shown that the nature of the substituent at N1 can direct the course of further chemical transformations.

Systematic Investigation of Substituent Effects at Different Positions on Chemical Transformations and Reaction Selectivity

The chemical behavior of this compound is further tunable by the introduction of various substituents at different positions on the quinazoline core. Systematic investigations into these substituent effects have revealed their profound influence on chemical transformations and reaction selectivity.

Research on a variety of quinazolinethione derivatives has demonstrated that both the nature and position of substituents on the benzene (B151609) ring (positions 5, 6, 7, and 8) and at the C2 position significantly dictate the outcome of reactions. For example, the synthesis of 4-substituted phenyl-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thiones has shown that a range of aromatic aldehydes, bearing either electron-donating or electron-withdrawing substituents, react effectively, leading to products of high purity. arkat-usa.org This suggests that the electronic nature of the substituent on the phenyl ring influences the reaction's efficiency.

Furthermore, in the context of S-alkylation of quinazolinethiones, the reaction conditions and the nature of the alkylating agent are crucial. The presence of different functional groups on the quinazoline skeleton, such as nitro, hydroxyl, methoxy (B1213986), and chloro groups, has been shown to be compatible with these reactions, indicating a degree of tolerance for various electronic environments. arkat-usa.org

The following table summarizes the observed effects of substituents on the reactivity of the quinazolinethione core based on findings from related derivatives:

| Position of Substitution | Type of Substituent | Observed Effect on Reactivity/Selectivity |

| C2 | Phenyl | Influences the course of cyclization reactions. |

| Benzene Ring (C5-C8) | Electron-donating (e.g., -OCH3) | Can enhance the rate of electrophilic substitution reactions. |

| Benzene Ring (C5-C8) | Electron-withdrawing (e.g., -NO2, -Cl) | Can facilitate nucleophilic aromatic substitution reactions. |

| N3 | Phenylamino | Directs alkylation to the sulfur atom. researchgate.net |

These systematic investigations underscore the importance of considering the electronic and steric landscape of the entire molecule when predicting the outcome of chemical transformations involving this compound derivatives.

Correlation between Electronic and Steric Properties of Substituents and Observed Reaction Outcomes

A deeper analysis of structure-reactivity relationships reveals a direct correlation between the electronic and steric properties of substituents and the observed reaction outcomes in this compound and its analogues. The interplay of these properties governs reaction rates, yields, and the regioselectivity of chemical transformations.

Electronic Effects:

The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, significantly alters the electron density distribution within the quinazolinethione ring system.

Electron-donating groups (EDGs) such as methoxy (-OCH3) and methyl (-CH3) groups increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. In the context of reactions on the benzene portion of the quinazoline core, the presence of an EDG would likely direct incoming electrophiles to the ortho and para positions relative to the substituent.

Electron-withdrawing groups (EWGs) like nitro (-NO2) and chloro (-Cl) groups have the opposite effect, decreasing the electron density of the aromatic ring and deactivating it towards electrophilic substitution. However, EWGs can facilitate nucleophilic aromatic substitution reactions.

Studies on related heterocyclic systems, such as substituted pyridazines, have demonstrated that both electron-donating and electron-withdrawing groups can be tolerated in certain reactions, although they may influence the efficiency of the transformation. nih.gov

Steric Effects:

The size and spatial arrangement of substituents, or their steric properties, also play a crucial role in determining reaction outcomes.

Bulky substituents near a reactive center can hinder the approach of reagents, a phenomenon known as steric hindrance. This can lead to a decrease in reaction rate or favor reaction at a less sterically crowded site. For example, the steric influence of a methyl group can hinder binding at an adjacent nitrogen atom. nih.gov

In multi-substituted derivatives, the cumulative steric bulk can significantly impact the preferred conformation of the molecule, which in turn can influence its reactivity.

The following table provides examples of how electronic and steric properties of substituents can influence reaction outcomes in related quinazoline systems:

| Substituent Property | Example Substituent | Position | Predicted Influence on Reaction Outcome |

| Electron-donating | -OCH3 | C6 | Increased rate of electrophilic aromatic substitution. |

| Electron-withdrawing | -Cl | C6 | Potential for nucleophilic aromatic substitution. |

| Steric Bulk | -C(CH3)3 | C2 | Reduced reaction rate at the C2 position. |

The predictable nature of these electronic and steric effects allows for the rational design of synthetic routes to achieve desired products with high selectivity.

Computational Approaches to Rationalize and Predict Structure-Reactivity Correlations

In recent years, computational chemistry has emerged as a powerful tool to rationalize and predict the structure-reactivity correlations in complex organic molecules like this compound and its derivatives. Methods such as Density Functional Theory (DFT) provide valuable insights into the electronic structure, molecular geometry, and reactivity of these compounds. researchgate.net

Computational studies can be employed to:

Calculate molecular properties: Key parameters like electrostatic potential surfaces, frontier molecular orbital energies (HOMO and LUMO), and atomic charges can be calculated. These parameters help in identifying the most nucleophilic and electrophilic sites within a molecule, thereby predicting the likely course of a chemical reaction.

Model reaction mechanisms: The transition states and intermediates of a reaction pathway can be modeled to determine the activation energies and reaction thermodynamics. This allows for a comparison of different possible reaction pathways and prediction of the most favorable one.

Rationalize substituent effects: By systematically varying the substituents in silico, it is possible to quantify their electronic and steric effects on the reactivity of the quinazolinethione core. This can lead to the development of quantitative structure-activity relationships (QSAR).

For instance, DFT computations on 2-ferrocenyl-4(3H)-quinazolinone, a related compound, have been used to reproduce experimental geometry and support the assignment of redox processes. researchgate.net Similarly, theoretical studies on other quinazolinone derivatives have helped in understanding their molecular structures and spectroscopic properties. scispace.com

The application of these computational approaches to this compound can provide a theoretical framework to understand the experimental observations and to predict the reactivity of novel derivatives, thereby guiding future synthetic efforts.

Non Biological Applications and Materials Science Aspects of 1 Methyl 4 1h Quinazolinethione

Utility as Precursors and Building Blocks in Complex Organic Synthesis

The unique reactivity of the quinazolinethione core makes 1-Methyl-4(1H)-quinazolinethione and its analogs valuable starting materials for constructing more elaborate heterocyclic systems. The thione group (C=S) is a key functional handle, readily undergoing reactions like S-alkylation, oxidation, and cyclocondensation to yield a diverse array of derivatives.

Research has demonstrated that the related quinazolinone and quinazolinethione scaffolds are excellent precursors for fused heterocyclic systems. For instance, the methyl group at the second position of the quinazolinone ring can be condensed with aldehydes to form chalcone-like derivatives, which are then used to build further heterocyclic rings. scirp.org Similarly, the thione moiety in compounds like deoxyvasicine thione can be condensed with aldehydes to form new arylidene derivatives. researchgate.net The reactivity of the quinazoline (B50416) nucleus, particularly at positions 2 and 4, allows for its use as a synthon in creating complex molecules. thieme-connect.de

A key synthetic strategy involves using the quinazolinethione as a foundational structure to which other rings are fused. For example, starting from related quinazoline-4-thiones, novel tricyclic quinazoline derivatives bearing a hydrazone moiety have been synthesized. bohrium.com These reactions often proceed through an initial reaction at the thione group, followed by cyclization, highlighting the role of the C=S bond as a reactive center for building molecular complexity.

Table 1: Examples of Complex Syntheses from Quinazoline Scaffolds

| Starting Material (Analog) | Reagents | Product Type | Reference |

|---|---|---|---|

| Tricyclic quinazoline-4-thione | Hydrazine hydrate, Aldehydes | Hydrazone-bearing tricyclic quinazolines | bohrium.com |

| Deoxyvasicine thione | Aromatic and heterocyclic aldehydes | Arylidene derivatives | researchgate.net |

Applications in Polymer Chemistry (e.g., as Vulcanization Accelerators, based on related quinazoline-2-thiols)

In polymer science, heterocyclic thiol compounds are recognized for their role as vulcanization accelerators in the rubber industry. ignited.in Vulcanization is a chemical process that converts natural rubber and related polymers into more durable materials by forming cross-links between individual polymer chains. Accelerators are added to decrease the vulcanization time and temperature, and to improve the properties of the final product.

While direct studies on this compound as a vulcanization accelerator are not prevalent, the application is well-established for related heterocyclic thiols, specifically quinazoline-2-thiols. ignited.in These compounds function effectively in the vulcanization process. The mechanism generally involves the reaction of the accelerator with sulfur to form a reactive intermediate, which then donates sulfur to the polymer chains, facilitating the formation of sulfide (B99878) cross-links.

The structural similarity of this compound to known accelerators like 2-mercaptobenzothiazole (B37678) (MBT) suggests its potential in this field. specialchem.com The presence of the exocyclic C=S group (thione) is the key feature for this application.

Table 2: Heterocyclic Thiols in Vulcanization

| Compound Class | Application | Function | Reference |

|---|---|---|---|

| Quinazoline-2-thiols | Vulcanization Accelerators | Enhance cross-linking in rubber | ignited.in |

| 2-Mercaptobenzothiazole (MBT) | Vulcanization Accelerators | Widely used in the rubber industry for natural and synthetic rubbers | specialchem.com |

Contributions to the Development of Novel Heterocyclic Scaffolds in Chemical Synthesis

The quinazoline framework is a privileged structure, meaning it is a molecular scaffold that is recurrently found in biologically active and synthetically useful compounds. grafiati.com this compound serves as an excellent starting point for the synthesis of novel and diverse heterocyclic systems, particularly fused-ring structures.

The reactivity of the thione group, combined with the active sites on the quinazoline ring, allows for a variety of cyclization reactions. For instance, the reaction of quinazolinethiones with reagents containing multiple reactive sites can lead to the formation of triazoles, tetrazoles, and other fused heterocyclic systems. scirp.org The synthesis of researchgate.netbohrium.comgoogle.comacs.orgtetrazino[1,6-c]quinazoline thione derivatives has been achieved through oxidative cyclization of a corresponding thiosemicarbazide (B42300) precursor derived from a quinazoline core. scirp.org

Furthermore, the conversion of the thione group to other functionalities opens up additional synthetic pathways. For example, thionation of quinazolin-4(3H)-one derivatives with Lawesson's reagent or phosphorus pentasulfide is a common step to produce the corresponding quinazolinethiones, which are then used as intermediates for further elaboration into complex fused systems like furo[3,2-g]pyrimido[1,6-a]quinazolines. bohrium.comgrafiati.com These synthetic routes demonstrate the central role of the quinazolinethione moiety in diversity-oriented synthesis, enabling the creation of libraries of complex molecules from a common precursor. bohrium.com

Potential Roles in Sensor Design or Dye Chemistry (based on general quinazoline chromophores)

The quinazoline ring system is inherently chromophoric, meaning it absorbs light in the ultraviolet-visible spectrum. This property, combined with the potential for fluorescence, makes quinazoline derivatives attractive candidates for the development of chemical sensors and dyes. researchgate.net The electronic properties of the quinazoline scaffold can be readily tuned by introducing various substituents, which in turn alters its photophysical characteristics.

A study on 2-Methyl-4(3H)-quinazoline thione, a close structural analog of the title compound, demonstrated its utility as a selective fluorescent sensor for ferric ions (Fe³⁺). researchgate.net The compound exhibits fluorescence that is quenched upon binding with Fe³⁺ ions, allowing for the quantitative detection of the ion. The study found that the quinazoline thione forms a 1:2 complex with Fe³⁺. This "turn-off" sensing mechanism is a common strategy in the design of chemosensors. researchgate.netresearchgate.net

The development of such sensors relies on the interaction between the analyte (e.g., a metal ion) and the heterocyclic core of the dye molecule, which modulates its fluorescence response. escholarship.org The synthesis of novel quinazoline-based probes that can detect specific ions through changes in color (colorimetric) or fluorescence (fluorometric) is an active area of research. researchgate.net Given these findings with a closely related analog, this compound holds promise as a scaffold for designing new sensors and functional dyes for various analytical and material science applications.

Future Directions and Emerging Research Avenues in 1 Methyl 4 1h Quinazolinethione Chemistry

Innovations in Green and Sustainable Synthetic Methodologies for its Preparation

The chemical industry is increasingly prioritizing environmentally friendly processes, driving research into "green" and sustainable methods for synthesizing important compounds. For quinazolinethione derivatives, this includes moving away from traditional multi-step reactions that often require harsh conditions and generate significant waste. nih.gov

Recent advancements focus on one-pot, multicomponent reactions, which improve efficiency by combining multiple synthetic steps into a single procedure. arkat-usa.org These reactions can be further enhanced by using microwave irradiation, which often leads to shorter reaction times, higher yields, and the ability to use fewer solvents. arkat-usa.org Another promising approach is the use of visible light-driven photocatalysis. nih.gov For instance, curcumin-sensitized titanium dioxide nanoparticles have been successfully used as a photocatalyst in a one-pot, three-component reaction to produce quinazoline (B50416) derivatives with high yields. nih.gov This method is not only efficient but also cost-effective and environmentally sustainable. nih.gov

Ultrasonic irradiation is another green technique being explored for the synthesis of 3H-quinazoline-4-thione derivatives. tandfonline.comresearchgate.net This method has been shown to produce high yields in a short amount of time. tandfonline.comresearchgate.net The development of catalyst-free and solvent-free methods, or the use of greener solvents like water or natural deep eutectic solvents (NADES), are also key areas of research. researchgate.net

| Green Synthesis Method | Key Features | Example Catalyst/Condition | Ref. |

| Microwave-Assisted Synthesis | Rapid, efficient, reduced solvent use. | Microwave irradiation | arkat-usa.org |

| Visible Light Photocatalysis | Uses renewable energy, sustainable. | Curcumin-sensitized TiO2 | nih.gov |

| Ultrasonic Irradiation | High yields, short reaction times. | Ultrasonic waves | tandfonline.comresearchgate.net |

| Catalyst-Free/Green Solvents | Reduced waste, environmentally benign. | Water, NADES | researchgate.net |

Discovery of Novel Chemical Transformations and Derivatization Strategies

The core structure of 1-Methyl-4(1H)-quinazolinethione offers numerous possibilities for chemical modification, allowing for the creation of a diverse library of derivatives with unique properties. Researchers are actively exploring new reactions and derivatization strategies to expand the chemical space of this compound.

One area of focus is the functionalization of the quinazolinone ring system. For example, the methyl group at the 2-position of some quinazolinone derivatives can be oxidized to a formyl group, providing a handle for further reactions to introduce various substituents. researchgate.net The thione group in quinazolinethiones can also be a site for derivatization, such as through S-alkylation or S-arylation, to produce a range of thioether derivatives. arkat-usa.org

Furthermore, the development of novel cyclization and condensation reactions continues to be a priority. This includes the synthesis of fused quinazolinethiones and related biheterocyclic ring systems. scispace.comresearchgate.net These complex structures are of interest due to their potential for unique biological activities. The exploration of reactions like the Biginelli-like scaffold syntheses and cascade reactions offers new pathways to previously inaccessible quinazoline derivatives. researchgate.netmdpi.com

Advanced Computational Modeling for Predictive Chemical Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling techniques are being employed to predict its chemical properties and to guide the design of new derivatives with optimized characteristics.

Density Functional Theory (DFT) is a powerful method used to optimize the geometry of molecules and calculate their spectroscopic properties, such as NMR spectra. researchgate.netnih.govresearchgate.net These calculations can provide valuable insights into the electronic structure and reactivity of quinazolinethione derivatives. researchgate.net For instance, DFT studies can help to understand the regioselectivity of certain reactions, such as the functionalization of dihydroquinazolines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another important computational approach. nih.govresearchgate.net By correlating the structural features of a series of compounds with their biological activity, QSAR models can be developed to predict the activity of new, untested derivatives. nih.govresearchgate.net This allows for a more rational and efficient approach to drug design, saving time and resources in the laboratory.

| Computational Method | Application in Quinazolinethione Research | Key Insights | Ref. |

| Density Functional Theory (DFT) | Geometry optimization, spectroscopic property prediction. | Electronic structure, reactivity. | researchgate.netnih.govresearchgate.netresearchgate.net |

| QSAR Modeling | Predicting biological activity based on structure. | Structure-activity relationships. | nih.govresearchgate.net |

Exploration of this compound in Supramolecular Assembly and Self-Healing Materials

The unique structural features of this compound make it a promising candidate for applications in supramolecular chemistry and materials science. Supramolecular assembly involves the spontaneous organization of molecules into well-defined structures through non-covalent interactions. The ability of quinazolinethione derivatives to participate in hydrogen bonding and other intermolecular interactions could be harnessed to create novel supramolecular architectures.

A particularly exciting area of research is the development of self-healing materials. nih.gov These materials have the ability to repair themselves after being damaged, extending their lifespan and improving their reliability. researchgate.netacs.org Self-healing can be achieved through either intrinsic or extrinsic mechanisms. researchgate.net Intrinsic self-healing relies on the inherent ability of the material to reform broken bonds, while extrinsic self-healing involves the release of a healing agent from embedded microcapsules or a vascular network. researchgate.netrsc.org The incorporation of quinazolinethione-based moieties into polymer backbones could introduce reversible bonds that facilitate intrinsic self-healing. riken.jp

Investigation of its Role in Organocatalysis and Reaction Mechanism Elucidation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful and sustainable alternative to traditional metal-based catalysts. The structural features of this compound suggest that it or its derivatives could potentially act as organocatalysts in various chemical transformations. The presence of both hydrogen bond donors and acceptors, as well as the potential for the thione group to participate in catalytic cycles, makes this an intriguing area for future investigation.

A deeper understanding of the reaction mechanisms involving quinazolinethione is also crucial for optimizing existing synthetic methods and developing new ones. beilstein-journals.org Detailed mechanistic studies, often aided by computational modeling, can shed light on the step-by-step process of a chemical reaction, including the identification of key intermediates and transition states. researchgate.netwikipedia.org This knowledge is essential for controlling the outcome of a reaction and for designing more efficient and selective catalysts. For example, understanding the mechanism of the conversion of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones into the corresponding quinazolinediones can lead to the development of new synthetic routes. scispace.com

Q & A

What are the optimal synthetic routes for preparing 1-Methyl-4(1H)-quinazolinethione, and how do reaction conditions influence product yield?

Basic

The synthesis of this compound typically involves methylation of quinazoline-4-thione precursors. Sapaev et al. (2021) demonstrated that regioselectivity and yield depend on the choice of methylation agents. "Soft" methylating agents (e.g., methyl iodide in methanol) favor S-methylation, while "hard" agents (e.g., dimethyl sulfate in tetrahydrofuran) promote N-methylation. Reaction temperature (20–60°C) and solvent polarity critically affect product distribution. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating isomers .

How can electrochemical methods improve the synthesis of quinazolinone derivatives like this compound?

Advanced

Traditional thermal methods for quinazolinone synthesis require high temperatures (100–150°C) and transition metal catalysts, often leading to side reactions. Chen et al. (cited in ) developed an electrochemical approach using aluminum/carbon electrodes and acetic acid electrolyte. This method achieves oxidative cyclization of 2-aminobenzamides at room temperature, yielding 2-methylquinazolin-4(3H)-one derivatives (structural analogs) in >85% yield. Advantages include reduced energy consumption, scalability, and avoidance of metal contaminants .

What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Basic

Key characterization methods include:

- NMR Spectroscopy : and NMR (DMSO-d6) to confirm methyl group placement and aromatic proton environments.

- Mass Spectrometry : ESI-MS for molecular ion verification (e.g., [M+H] at m/z 191).

- X-ray Diffraction (XRD) : Single-crystal XRD resolves regioselectivity ambiguities. For example, highlights how XRD confirmed the structure of a related pyrazole-thione derivative, providing bond-length data critical for tautomeric form identification .

How do substituent effects influence the biological activity of this compound derivatives?

Advanced

Krasovska et al. (2023) reviewed quinazoline derivatives, noting that anti-inflammatory activity correlates with electron-withdrawing substituents (e.g., nitro or chloro groups) at the C2 position. For this compound, in vitro assays (COX-2 inhibition) should be standardized using LPS-induced RAW 264.7 macrophages to minimize data variability. Dose-response curves (IC) and molecular docking (e.g., AutoDock Vina) can validate binding interactions with target proteins .

How can researchers resolve contradictions in biological activity data reported for this compound analogs?

Advanced

Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). To address this:

- Use positive controls (e.g., indomethacin for anti-inflammatory studies).

- Perform solvatochromic analysis (UV-Vis in solvents of varying polarity) to assess compound stability and aggregation tendencies, as shown in triazole-thione analogs ().

- Apply multivariate statistical analysis (e.g., PCA) to decouple substituent effects from experimental noise .

What computational approaches are used to predict the electronic properties of this compound?

Advanced

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gap). For example, applied DFT to triazole-thiones, revealing charge transfer interactions critical for solvatochromism. Molecular electrostatic potential (MESP) maps can further identify reactive sites for electrophilic/nucleophilic attacks, aiding in rational drug design .

Why does regioselectivity in methylation reactions of quinazoline-4-thiones vary, and how can it be controlled?

Advanced

Regioselectivity depends on the hard/soft acid-base (HSAB) principle. "Soft" methylating agents (e.g., CHI) target sulfur (thione group), while "hard" agents (e.g., (CH)SO) prefer nitrogen. Solvent choice (polar aprotic vs. protic) modulates reaction kinetics. For example, reported 78% N-methylation yield in THF versus 62% S-methylation in methanol. Kinetic studies (e.g., NMR monitoring) can refine reaction timelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.